molecular formula C14H22N2O3S B4469730 N-(BUTAN-2-YL)-2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

N-(BUTAN-2-YL)-2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

Cat. No.: B4469730
M. Wt: 298.40 g/mol
InChI Key: TYYLUMIZQPVOLO-UHFFFAOYSA-N
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Description

N-(BUTAN-2-YL)-2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is part of the benzamide family, which is widely studied for its potential biological and chemical properties.

Properties

IUPAC Name

N-butan-2-yl-2-methyl-3-[methyl(methylsulfonyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-6-10(2)15-14(17)12-8-7-9-13(11(12)3)16(4)20(5,18)19/h7-10H,6H2,1-5H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYLUMIZQPVOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=C(C(=CC=C1)N(C)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(BUTAN-2-YL)-2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE typically involves the reaction of 2-methyl-3-aminobenzamide with butan-2-ylamine and N-methylmethanesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(BUTAN-2-YL)-2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzamide compounds with various functional groups.

Mechanism of Action

The mechanism of action of N-(BUTAN-2-YL)-2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of oxidative stress and bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide

Uniqueness

N-(BUTAN-2-YL)-2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its sulfonamide group, in particular, is responsible for its antibacterial properties, making it a valuable compound in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(BUTAN-2-YL)-2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
Reactant of Route 2
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N-(BUTAN-2-YL)-2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

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